molecular formula C11H19N5O2S B2807449 N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide CAS No. 1788772-64-4

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2807449
CAS No.: 1788772-64-4
M. Wt: 285.37
InChI Key: VJKIBYGKZGOLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5-(Pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide (CAS 1788772-64-4) is a chemical compound with the molecular formula C 11 H 19 N 5 O 2 S and a molecular weight of 285.37 g/mol . This pyrrolidinyl-pyridazine derivative is offered for research purposes and is available in various quantities from chemical suppliers . Compounds featuring pyridazine and pyrrolidine scaffolds are of significant interest in medicinal chemistry and drug discovery. Recent research highlights the potential of structurally related pyridazinyl-amino derivatives, which are being investigated as inhibitors of biological targets such as ALK5 (Activin receptor-like kinase 5) . Furthermore, related chemical series based on imidazo[1,2-b]pyridazine cores have been identified as potent inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurological conditions like Alzheimer's disease, showcasing the therapeutic potential of this class of molecules . The presence of the methanesulfonamide (mesyl) group is a common feature in many pharmacologically active compounds and can be critical for a molecule's interaction with its biological target . This combination of structural features makes this compound a valuable compound for researchers exploring new chemical entities in various fields, including biochemistry and pharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-19(17,18)14-5-4-12-11-8-10(9-13-15-11)16-6-2-3-7-16/h8-9,14H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKIBYGKZGOLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1=NN=CC(=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the pyridazine ring One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters The pyrrolidine ring can be introduced through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide have shown cytotoxic effects against various cancer cell lines, including leukemia and melanoma .
    • A notable study demonstrated that a similar pyridazine derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been explored for their anti-inflammatory effects, contributing to the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects :
    • Research has highlighted the potential of pyridazine derivatives in treating neurodegenerative diseases. For example, compounds that inhibit acetylcholinesterase have been developed to enhance cognitive function in Alzheimer's disease models .

Biological Research

  • Biochemical Probes :
    • The compound serves as a biochemical probe for studying specific biological pathways. Its ability to interact with various molecular targets allows researchers to elucidate mechanisms underlying cellular processes.
  • Structure-Activity Relationship Studies :
    • Investigations into the structure-activity relationships of similar compounds have provided insights into optimizing pharmacological profiles, leading to the development of more effective therapeutic agents .

Industrial Applications

  • Synthesis of Complex Molecules :
    • This compound is utilized as a building block for synthesizing more complex organic molecules, facilitating advancements in material science and pharmaceuticals.
  • Development of New Materials :
    • The compound's unique properties make it suitable for developing novel materials with specific functionalities, such as drug delivery systems or biodegradable polymers .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesInhibits cytokine production
Biological ResearchBiochemical ProbesInteracts with molecular targets for pathway studies
Structure-Activity Relationship StudiesOptimizes pharmacological profiles
Industrial ApplicationsSynthesis of Complex MoleculesUsed as a building block in organic synthesis
Development of New MaterialsSuitable for drug delivery systems

Case Studies

  • Anticancer Compound Development :
    A study focused on synthesizing derivatives based on this compound reported enhanced cytotoxicity against multiple cancer types through structural modifications that improved binding affinity to target proteins.
  • Neuroprotective Agent Exploration :
    Research investigating the neuroprotective effects of similar pyridazine compounds revealed promising results in animal models of Alzheimer's disease, highlighting their potential as dual inhibitors of cholinesterases and their role in improving cognitive functions.

Mechanism of Action

The mechanism of action of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide with two related sulfonamide-containing compounds from the evidence, focusing on structural features, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Key Compounds

Feature Target Compound Example 56 N-(5-(2-((TERT-BUTYL)AMINO)...)
Core Structure Pyridazine with pyrrolidine Pyrazolo[3,4-d]pyrimidine with chromen-2-yl Phenolic ring with hydroxyethyl and tert-butylamino
Sulfonamide Position Terminal methanesulfonamide N-linked to isopropyl group N-linked to hydroxyphenyl
Molecular Weight ~350–400 (estimated) 603.0 (M⁺+1) ~400–450 (estimated)
Melting Point Not reported 252–255°C Not reported
Synthetic Method Likely nucleophilic substitution or coupling Suzuki-Miyaura coupling (Pd catalyst) Multi-step amine alkylation/sulfonylation
Biological Activity (Inferred) Potential kinase/receptor modulation (pyridazine scaffold) Kinase inhibition (chromen-2-yl and pyrazolo-pyrimidine motifs) Adrenergic receptor modulation (tert-butylamino group)
Commercial Availability Not listed Research-grade 2 suppliers (e.g., MJ-7999-1)

Key Structural and Functional Differences

The chromen-2-yl group in Example 56 introduces a planar, aromatic system conducive to π-π stacking, absent in the target compound.

Sulfonamide Functionalization: The terminal methanesulfonamide in the target compound may favor solubility and passive membrane permeability compared to the bulky isopropyl-sulfonamide in Example 54. In , the sulfonamide is part of a phenolic structure, likely influencing adrenergic receptor selectivity via hydrogen bonding.

Synthetic Complexity :

  • Example 56 requires palladium-catalyzed cross-coupling, indicative of advanced medicinal chemistry optimization . The target compound’s synthesis is likely simpler, relying on amine-pyridazine coupling.

Physicochemical Properties :

  • The tert-butyl group in enhances metabolic stability but may reduce aqueous solubility, whereas the pyrrolidine in the target compound balances lipophilicity and solubility.

Research Implications and Gaps

  • Target Compound: Limited data on its biological activity necessitates further studies to explore kinase inhibition (e.g., JAK or PI3K pathways) or GPCR modulation.
  • Compound in : Commercial availability (e.g., MJ-7999-1) indicates established preclinical utility, possibly as a β-adrenergic agonist.

Biological Activity

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyrrolidine group and an aminoethyl chain , which is linked to a methanesulfonamide moiety . This unique structure contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that compounds with similar structures inhibited glioma cell viability by targeting multiple signaling pathways, including AMPK and mTOR pathways, leading to cell death without affecting normal astrocytes significantly .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties . Pyridazine derivatives are known to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory responses. By inhibiting PDE4, these compounds can reduce levels of pro-inflammatory cytokines and other mediators, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its effects include:

  • Targeting Specific Enzymes: The compound may interact with enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
  • Inducing Apoptosis: Similar compounds have been shown to activate apoptosis pathways in cancer cells, leading to reduced tumor growth.
  • Inhibition of Cell Proliferation: By interfering with the cell cycle, these compounds can prevent the uncontrolled division of cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Hamidian et al. (2013)Reported on the synthesis of novel pyridazine derivatives showing potent tyrosinase inhibition, suggesting potential applications in skin disorders .
Feng et al. (2015)Identified imidazopyridine derivatives with potent anti-cancer properties, emphasizing the importance of structural modifications for enhancing biological activity .
Recent InvestigationsOngoing research focuses on optimizing the structure of pyridazine derivatives for improved efficacy against specific cancer types and inflammatory conditions .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine N-H at δ 2.5–3.5 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₂H₂₀N₆O₂S: 328.14 g/mol) .
  • Infrared (IR) Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyridazine ring vibrations .

How can molecular docking and surface plasmon resonance (SPR) elucidate its drug-target interactions?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., enzymes, GPCRs). Focus on the sulfonamide and pyridazine moieties, which often interact with catalytic residues or allosteric pockets .
  • SPR : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (ka/kd). For example, a study on a similar sulfonamide showed a Kd of 12 nM for DNA polymerase inhibition .
    Validation : Cross-reference docking results with mutagenesis studies to confirm critical binding residues .

What strategies are recommended for resolving contradictions between in silico predictions and experimental bioactivity data?

Advanced Research Question

  • Reassess Computational Models : Validate force fields (e.g., AMBER vs. CHARMM) and solvation parameters. For instance, a pyridazine derivative showed poor correlation (R² = 0.3) when implicit solvent models were used .
  • Experimental Replication : Perform dose-response assays (e.g., IC₅₀ in enzyme inhibition) with controlled pH and temperature.
  • Check Compound Stability : Degradation in DMSO stock solutions (e.g., >10% over 72 hours) may explain discrepancies. Use fresh aliquots and LC-MS monitoring .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Advanced Research Question

  • Systematic Substituent Variation : Modify the pyrrolidine (e.g., replace with piperidine) or sulfonamide (e.g., trifluoromethanesulfonyl) to enhance binding or solubility .
  • Bioisosteric Replacement : Replace pyridazine with pyrimidine to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Key Metrics : Measure logP (target ~2–3 for blood-brain barrier penetration) and polar surface area (<90 Ų for oral bioavailability) .

What in vitro and in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Advanced Research Question

  • In Vitro ADME :
    • Hepatic Microsomes : Assess metabolic stability (e.g., t₁/₂ > 60 min in human microsomes indicates low clearance) .
    • Caco-2 Permeability : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
  • In Vivo Models :
    • Rodent Pharmacokinetics : Monitor plasma concentration-time profiles (AUC, Cmax) after oral/IP administration .
    • Toxicity Screening : Conduct acute toxicity studies (OECD 423) and histopathology to identify organ-specific effects .

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Question

  • Chiral Centers : If present (e.g., in the ethylamino linker), use chiral HPLC to separate enantiomers. For example, a related sulfonamide showed a 10-fold difference in IC₅₀ between R and S enantiomers .
  • Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of enantiomers to explain activity differences .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Yield Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .
  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15% for unknown impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.